molecular formula C17H19NO B4813587 2,2-diphenyl-N-propylacetamide

2,2-diphenyl-N-propylacetamide

Cat. No.: B4813587
M. Wt: 253.34 g/mol
InChI Key: OJPOMJHDPJNFCY-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-propylacetamide is an organic compound with the molecular formula C17H19NO It is characterized by the presence of two phenyl groups attached to the same carbon atom, along with a propyl group and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-propylacetamide typically involves the reaction of 2,2-diphenylacetic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for about 20 minutes to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 2,2-diphenyl-N-propylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

2,2-Diphenyl-N-propylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-propylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the inhibition of certain enzymes or the activation of specific receptors .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylacetamide: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    N-Propylacetamide: Lacks the phenyl groups, resulting in different physical and chemical properties.

    Benzamide: Contains only one phenyl group and lacks the propyl group, leading to distinct differences in reactivity and applications.

Uniqueness

2,2-Diphenyl-N-propylacetamide is unique due to the presence of both phenyl and propyl groups, which confer specific steric and electronic properties.

Properties

IUPAC Name

2,2-diphenyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-13-18-17(19)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPOMJHDPJNFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, light yellow solid, m.p. 90° C. and MS: m/e=254 (M+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and propylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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